ethyl (5S)-5-cyano-L-prolinate
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Description
Ethyl (5S)-5-cyano-L-prolinate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate, also known as Nirmatrelvir, is an orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro) .
Mode of Action
Nirmatrelvir exerts its antiviral efficacy by inhibiting a necessary protease in the viral replication procedure . Proteases of coronavirus cleave several sites in the viral polyprotein where pyrrolidone was replaced by flexible glutamine . This inhibition of the protease activity prevents the release of nonstructural proteins, thereby inhibiting viral replication .
Biochemical Pathways
The biochemical pathways affected by Nirmatrelvir involve the viral replication process of SARS-CoV-2. By inhibiting the 3CLpro, Nirmatrelvir prevents the cleavage of polyproteins 1a and 1ab of SARS-CoV-2 . This inhibition disrupts the normal replication process of the virus, thereby reducing the viral load.
Pharmacokinetics
Nirmatrelvir has been shown to have good oral bioavailability . First-in-human pharmacokinetics studies have demonstrated a considerable boost in the oral systemic exposure of Nirmatrelvir upon co-administration with the CYP3A4 inhibitor ritonavir, consistent with the predominant role of CYP3A4 in its metabolism .
Result of Action
The result of Nirmatrelvir’s action is the inhibition of SARS-CoV-2 replication. This leads to a reduction in viral load and potentially lessens the severity of COVID-19 symptoms .
Action Environment
The efficacy and stability of Nirmatrelvir can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and hence the bioavailability of the drug. Additionally, factors such as the presence of food in the stomach at the time of drug administration can also influence the pharmacokinetics of the drug .
Properties
IUPAC Name |
ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRYWGHOIXWPQ-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457533 |
Source
|
Record name | Ethyl (5S)-5-cyano-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435274-88-7 |
Source
|
Record name | Ethyl (5S)-5-cyano-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.